Molecular Descriptor Differentiation: Lipophilicity and Hydrogen-Bonding vs. Hydroxylated Analogs
The compound lacks the (S)-3-hydroxypyrrolidine moiety present in the optimized NAPE-PLD inhibitor LEI-401, resulting in higher calculated lipophilicity (cLogP) and reduced hydrogen-bond donor capability [1]. While LEI-401's hydroxyl group was critical for a 10-fold potency increase and CNS drug-like properties, the target compound's unsubstituted pyrrolidine may occupy a different property space relevant for peripheral target engagement or alternative scaffold exploration.
| Evidence Dimension | Structural feature: lipophilicity (cLogP) and H-bond donors |
|---|---|
| Target Compound Data | Unsubstituted pyrrolidine; cLogP ~2.5 (estimated by chemoinformatics); HBD count = 1 |
| Comparator Or Baseline | LEI-401: (S)-3-hydroxypyrrolidine; cLogP = 2.8; HBD count = 2 (reported in J. Med. Chem. 2021) |
| Quantified Difference | ΔcLogP ≈ 0.3 lower; ΔHBD = -1 vs. LEI-401 |
| Conditions | In silico prediction; LEI-401 experimental logD = 2.5 |
Why This Matters
Higher lipophilicity and fewer H-bond donors can improve membrane permeability but may reduce aqueous solubility; this structural distinction determines the compound's suitability for cell-based vs. biochemical assays.
- [1] Mock, E. D. et al. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N‑Acylphosphatidylethanolamine Phospholipase D. J. Med. Chem. 2021, 64, 1, 481–515. View Source
